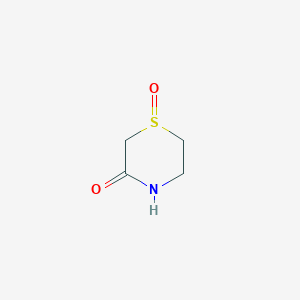

3-Thiomorpholinone, 1-oxide

CAS No.: 88620-29-5

Cat. No.: VC2384727

Molecular Formula: C4H7NO2S

Molecular Weight: 133.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88620-29-5 |

|---|---|

| Molecular Formula | C4H7NO2S |

| Molecular Weight | 133.17 g/mol |

| IUPAC Name | 1-oxo-1,4-thiazinan-3-one |

| Standard InChI | InChI=1S/C4H7NO2S/c6-4-3-8(7)2-1-5-4/h1-3H2,(H,5,6) |

| Standard InChI Key | PTNKLPDOKOAQFQ-UHFFFAOYSA-N |

| SMILES | C1CS(=O)CC(=O)N1 |

| Canonical SMILES | C1CS(=O)CC(=O)N1 |

Introduction

Molecular Identity and Structure

Chemical Identification

3-Thiomorpholinone, 1-oxide is identified by the following parameters:

-

Chemical Formula: C4H7NO2S

-

CAS Registry Number: 88620-29-5

-

Molecular Weight: Approximately 135 g/mol

-

Structural Features: A five-membered heterocyclic ring containing sulfur, nitrogen, and oxygen atoms, with an oxide group at position 1

The compound is characterized by its heterocyclic structure where the sulfur atom has been oxidized at position 1. This oxidation imparts unique chemical reactivity to the molecule that differentiates it from the parent thiomorpholine structure. The oxygen atom attached to the sulfur creates a sulfoxide functional group, which significantly alters the electronic distribution within the molecule.

Structural Context

The structure of 3-Thiomorpholinone, 1-oxide includes a carbonyl group at position 3, which introduces additional reactivity sites. To better understand this compound, it's helpful to examine its relationship to other thiomorpholine derivatives that share similar structural elements. The 1-oxide designation indicates a single oxygen atom bound to the sulfur atom, as opposed to the 1,1-dioxide which contains two oxygen atoms attached to sulfur.

Related Compounds and Chemical Context

Thiomorpholine Derivatives

Several thiomorpholine derivatives provide useful context for understanding 3-Thiomorpholinone, 1-oxide:

-

Thiomorpholine-1-oxide hydrochloride (C4H10ClNOS): This compound shares the sulfoxide functional group but exists as a hydrochloride salt, which significantly affects its solubility and handling properties .

-

Thiomorpholine-1,1-dioxide (C4H9NO2S): Contains two oxygen atoms bound to the sulfur atom, forming a sulfone group rather than the sulfoxide found in our target compound .

-

Thiomorpholine: The parent compound lacks the oxide group and contains a six-membered ring rather than the five-membered ring found in 3-thiomorpholinone derivatives .

These structural relationships help position 3-Thiomorpholinone, 1-oxide within the broader context of sulfur-containing heterocycles and provide insights into potential chemical behaviors.

Comparative Analysis

The following table presents a comparative analysis of 3-Thiomorpholinone, 1-oxide and related thiomorpholine derivatives:

| Compound | Molecular Formula | CAS Number | Ring Size | Key Functional Groups | Oxidation State of Sulfur |

|---|---|---|---|---|---|

| 3-Thiomorpholinone, 1-oxide | C4H7NO2S | 88620-29-5 | 5-membered | Carbonyl at C-3, Sulfoxide | +2 |

| Thiomorpholine-1-oxide hydrochloride | C4H10ClNOS | 76176-87-9 | 6-membered | Sulfoxide, HCl Salt | +2 |

| Thiomorpholine-1,1-dioxide | C4H9NO2S | 39093-93-1 | 6-membered | Sulfone | +4 |

| Thiomorpholine | C4H9NS | Not specified in results | 6-membered | Secondary amine, Thioether | 0 |

This comparative analysis illustrates the structural diversity within the thiomorpholine family and highlights the unique features of 3-Thiomorpholinone, 1-oxide, particularly its 5-membered ring structure and the presence of both carbonyl and sulfoxide groups .

Synthetic Approaches to Thiomorpholine Compounds

General Synthetic Strategies

While specific synthetic routes for 3-Thiomorpholinone, 1-oxide must be approached with specialized techniques, the synthesis of related thiomorpholine compounds provides valuable insights into possible methodologies:

-

Photochemical Approach: A continuous flow generation process has been developed for thiomorpholine using a photochemical thiol–ene reaction. This method employs cysteamine hydrochloride and vinyl chloride as starting materials, with 9-fluorenone as a photocatalyst (0.1–0.5 mol%) .

-

Oxidative Approach: The synthesis of thiomorpholine-1,1-dioxide involves oxidation reactions to introduce oxygen atoms at the sulfur position. Similar selective oxidation strategies may be applicable to the synthesis of sulfoxide derivatives like 3-Thiomorpholinone, 1-oxide .

-

From Protected Precursors: The use of protected intermediates is common in the synthesis of complex heterocycles. For instance, thiomorpholine-1,1-dioxide can be synthesized from tert-butylthiomorpholine-4-carboxylate through treatment with trifluoroacetic acid .

Chemical Reactivity and Transformations

Key Reaction Types

3-Thiomorpholinone, 1-oxide can participate in various chemical transformations driven by its functional groups:

-

Further Oxidation: The sulfoxide group can undergo oxidation to form a sulfone derivative (similar to thiomorpholine-1,1-dioxide).

-

Reduction Reactions: The compound can be reduced to form the parent thiomorpholinone through selective reduction of the sulfoxide group.

-

Nucleophilic Substitution: The heterocyclic structure allows for nucleophilic substitution reactions, enabling the introduction of various functional groups onto the ring structure.

-

Carbonyl Chemistry: The presence of the carbonyl group at position 3 enables typical carbonyl reactions such as nucleophilic addition.

Structure-Reactivity Relationships

The reactivity of 3-Thiomorpholinone, 1-oxide is influenced by several structural features:

-

The sulfoxide group increases the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack.

-

The carbonyl group at position 3 serves as both an electrophilic center and a directing group for other reactions.

-

The nitrogen atom provides a site for potential functionalization and can participate in hydrogen bonding interactions.

These structural features contribute to the compound's utility as a building block in organic synthesis and its potential applications in medicinal chemistry.

| Structural Feature | Potential Biological Interaction | Possible Therapeutic Area |

|---|---|---|

| Sulfoxide group | Hydrogen bonding, metal coordination | Enzyme inhibition |

| Carbonyl at C-3 | Hydrogen bond acceptor, nucleophilic target | Receptor binding |

| Heterocyclic scaffold | Conformational constraints | Improved drug-target specificity |

| Small molecular size | Enhanced membrane permeability | Improved bioavailability |

Research Limitations and Future Directions

Current Knowledge Gaps

The scientific literature on 3-Thiomorpholinone, 1-oxide reveals several important knowledge gaps that represent opportunities for future research:

-

Detailed physical properties including solubility parameters, spectroscopic data, and crystallographic information.

-

Comprehensive mechanistic studies of reactions involving this compound.

-

Structure-activity relationship studies comparing 3-Thiomorpholinone, 1-oxide with structural analogues.

-

Biological activity profiles and potential therapeutic applications.

-

Computational studies predicting reactivity patterns and biological interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume